molecular formula C18H21NO4S B3160530 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone CAS No. 866051-45-8

3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone

Cat. No.: B3160530
CAS No.: 866051-45-8
M. Wt: 347.4 g/mol
InChI Key: WOMRNORKFBSHAM-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the pyridinone core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The pyridinone core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 3-[(2-hydroxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone.

  • Reduction: : Formation of 3-[(2-methoxyphenyl)sulfanyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone.

  • Substitution: : Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry

In industry, this compound may find applications in the development of new materials or as a component in chemical processes. Its unique properties can be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylsulfonyl-4,6-dimethylpyridinone: : Similar structure but lacks the 2-methyl-2-propenyl group.

  • 4,6-Dimethyl-1-(2-methyl-2-propenyl)pyridinone: : Similar core structure but lacks the methoxyphenylsulfonyl group.

Uniqueness

The presence of both the methoxyphenylsulfonyl group and the 2-methyl-2-propenyl group in 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone makes it unique compared to similar compounds

Properties

IUPAC Name

3-(2-methoxyphenyl)sulfonyl-4,6-dimethyl-1-(2-methylprop-2-enyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12(2)11-19-14(4)10-13(3)17(18(19)20)24(21,22)16-9-7-6-8-15(16)23-5/h6-10H,1,11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMRNORKFBSHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=C)C)S(=O)(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126717
Record name 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propen-1-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866051-45-8
Record name 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propen-1-yl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866051-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propen-1-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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